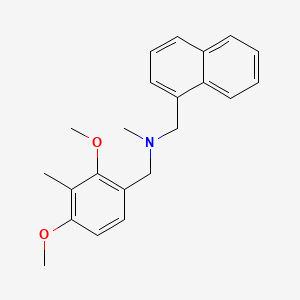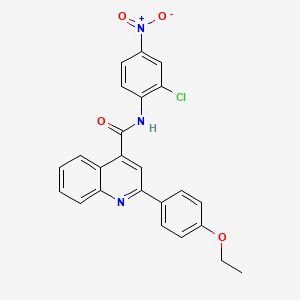
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine, also known as DMNM-4, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. DMNM-4 belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as MDMA and MDA.
作用機序
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine acts primarily as a serotonin and dopamine releaser, resulting in increased levels of these neurotransmitters in the brain. It also has affinity for the 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to increase the release of oxytocin, a hormone that plays a role in social bonding and trust.
Biochemical and physiological effects:
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to induce feelings of euphoria, empathy, and openness, similar to other psychoactive substances such as MDMA. It also has been found to increase heart rate, blood pressure, and body temperature. (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been shown to have a short duration of action, with effects lasting for approximately 2-4 hours.
実験室実験の利点と制限
One advantage of using (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine in lab experiments is its potential therapeutic applications for mental health disorders. Additionally, (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to enhance social cognition and emotional empathy, which could be useful in studying social behavior and interactions. However, one limitation is the lack of research on the long-term effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine use and its potential for addiction.
将来の方向性
Future research on (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine should focus on its potential therapeutic applications for mental health disorders such as depression, anxiety, and PTSD. Additionally, more research is needed to understand the long-term effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine use and its potential for addiction. Further studies on the neuroprotective effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine and its potential to enhance neuroplasticity could also be beneficial. Finally, research on the pharmacokinetics and pharmacodynamics of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine could help to better understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with 1-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine, which can be purified through recrystallization or chromatography.
科学的研究の応用
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has shown potential as a therapeutic agent for the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Its psychoactive properties have been found to enhance emotional empathy, social cognition, and memory recall. Additionally, (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been studied for its neuroprotective effects and its potential to enhance neuroplasticity.
特性
IUPAC Name |
1-(2,4-dimethoxy-3-methylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-16-21(24-3)13-12-19(22(16)25-4)15-23(2)14-18-10-7-9-17-8-5-6-11-20(17)18/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJFIDDIAYZNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN(C)CC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)




![5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5111006.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B5111011.png)
![cyclooctyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5111014.png)

![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)

![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5111061.png)